molecular formula C9H12N2O4S B1529850 5-(Boc-amino)thiazole-2-carboxylic acid CAS No. 1389264-14-5

5-(Boc-amino)thiazole-2-carboxylic acid

Cat. No. B1529850
CAS RN: 1389264-14-5
M. Wt: 244.27 g/mol
InChI Key: ZWARRBACZKJRHL-UHFFFAOYSA-N
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Description

5-(Boc-amino)thiazole-2-carboxylic acid, also known as 2-N-Boc-amino-thiazole-5-carboxylic acid, is a chemical compound with the molecular formula C9H12N2O4S and a molecular weight of 244.27 . It is a white solid and is used as a reactant in the preparation of 2-aminocarboxamidothiazoles as inhibitors of Src-family kinase .


Synthesis Analysis

The synthesis of 2-N-Boc-amino-thiazole-5-carboxylic acid can be achieved by reacting 2-aminothiazole-5-carboxylic acid ethyl ester with di-tert-butyl dicarbonate . The reaction yields an intermediate, which is then hydrolyzed to produce the desired product .


Molecular Structure Analysis

The molecular structure of 5-(Boc-amino)thiazole-2-carboxylic acid can be represented by the SMILES string O=C(C1=CN=C(NC(OC(C)(C)C)=O)S1)O . The InChI key for this compound is QNFLEDLPOVONCN-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-(Boc-amino)thiazole-2-carboxylic acid is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature.

Scientific Research Applications

Organic Synthesis

This compound serves as an important raw material and intermediate in organic synthesis . Its unique structure allows for the introduction of the thiazole moiety into more complex molecules, which is valuable in synthesizing compounds with potential medicinal properties.

Pharmaceutical Research

In pharmaceutical research, 5-(Boc-amino)thiazole-2-carboxylic acid is explored for its role in drug development . The thiazole ring is a common feature in many drugs, and this compound can be a precursor in the synthesis of molecules with antibacterial, antifungal, or anticancer activities.

Agrochemicals

The thiazole ring is also significant in the development of agrochemicals . Compounds containing this moiety are studied for their potential use as herbicides, fungicides, or insecticides, contributing to the protection of crops and yield improvement.

Dyestuff Industry

In the dyestuff industry, thiazole derivatives are used to create dyes and pigments . 5-(Boc-amino)thiazole-2-carboxylic acid can be a starting point for synthesizing these colorants, which have applications in textiles, inks, and coatings.

Material Science

The compound’s ability to act as a building block for more complex structures makes it valuable in material science . Researchers can use it to develop new materials with specific optical, electronic, or mechanical properties.

Safety and Hazards

This compound is classified as an irritant . It is recommended to avoid heat, flames, and sparks, and to avoid contact with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and sulfur oxides .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-9(2,3)15-8(14)11-5-4-10-6(16-5)7(12)13/h4H,1-3H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWARRBACZKJRHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Boc-amino)thiazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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